1-Methyl-4,4-diphenylpiperidine

Opioid receptor pharmacology Mu-opioid binding Structure-activity relationship

1-Methyl-4,4-diphenylpiperidine (CAS 31309-39-4) is a synthetic N-methyl-substituted 4,4-diphenylpiperidine derivative with the molecular formula C₁₈H₂₁N and a molecular weight of 251.4 g/mol. The compound belongs to the 1-alkyl-4,4-diphenylpiperidine class, which has been investigated for opioid receptor interactions and antiparkinsonian potential.

Molecular Formula C18H21N
Molecular Weight 251.4 g/mol
CAS No. 31309-39-4
Cat. No. B8478426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4,4-diphenylpiperidine
CAS31309-39-4
Molecular FormulaC18H21N
Molecular Weight251.4 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H21N/c1-19-14-12-18(13-15-19,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3
InChIKeyKNCYRTOZAIAEPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4,4-diphenylpiperidine (CAS 31309-39-4): Core Identity, Pharmacological Class, and Procurement Relevance


1-Methyl-4,4-diphenylpiperidine (CAS 31309-39-4) is a synthetic N-methyl-substituted 4,4-diphenylpiperidine derivative with the molecular formula C₁₈H₂₁N and a molecular weight of 251.4 g/mol [1]. The compound belongs to the 1-alkyl-4,4-diphenylpiperidine class, which has been investigated for opioid receptor interactions and antiparkinsonian potential [2]. Its structural hallmark—a piperidine ring bearing two phenyl groups at the 4-position and a single methyl group on the nitrogen—conveys distinct pharmacological properties that cannot be assumed for other N-alkyl congeners.

Why 1-Methyl-4,4-diphenylpiperidine Cannot Be Interchanged with Other 1-Alkyl-4,4-diphenylpiperidines


Within the 1-alkyl-4,4-diphenylpiperidine series, even minor alterations to the N-alkyl substituent produce quantitatively significant shifts in receptor affinity profiles. The 1-methyl derivative demonstrates the highest mu- and delta-opioid receptor affinity in the series, whereas the 1-tert-butyl analog (budipine) preferentially engages the MPTP/MAO-B binding site, and the 1-isopropyl analog (prodipine) exhibits off-target dipeptidyl peptidase IV (DPP-IV) inhibition [1][2]. These pharmacodynamic divergences mean that substituting one N-alkyl congener for another can alter experimental outcomes, confound target engagement interpretation, and compromise reproducibility in opioid or antiparkinsonian research contexts.

Quantitative Differentiation Evidence for 1-Methyl-4,4-diphenylpiperidine vs. Closest Analogs


Superior Mu-Opioid Receptor Affinity Compared with 1-tert-Butyl and 1-Isopropyl Congeners

In a head-to-head radioligand displacement study using rat brain synaptosomal membranes, 1-methyl-4,4-diphenylpiperidine inhibited [³H]dihydromorphine (mu-opioid agonist) binding with an IC₅₀ of 0.71 µM, representing the highest mu-affinity within the tested 1-alkyl-4,4-diphenylpiperidine series [1]. The same study reported that 1-tert-butyl-4,4-diphenylpiperidine (budipine) and 1-isopropyl-4,4-diphenylpiperidine (prodipine) exhibited 'distinctly lower inhibiting concentration values' [1]. This establishes a rank-order potency advantage for the N-methyl derivative at the mu-opioid receptor.

Opioid receptor pharmacology Mu-opioid binding Structure-activity relationship

Reduced MPTP/MAO-B Binding Site Affinity Versus Budipine: Cleaner Opioid-Selective Profile

In a comparative binding study using the [³H]MPTP receptor binding site (later proposed to be identical to membrane-bound MAO-B), budipine (1-tert-butyl-4,4-diphenylpiperidine) displayed a Ki of 2.2 µM, whereas 1-methyl-4,4-diphenylpiperidine and 1-isopropyl-4,4-diphenylpiperidine showed 'substantially lower affinities' [1]. This indicates that the N-methyl derivative has significantly weaker engagement with the MPTP/MAO-B site compared to budipine, reinforcing its selectivity for opioid receptors over this Parkinson's disease-relevant target.

MPTP binding site MAO-B Receptor selectivity Parkinson's disease model

Absence of Dipeptidyl Peptidase IV (DPP-IV) Inhibitory Activity: A Cleaner Pharmacological Tool Versus Prodipine

Prodipine (1-isopropyl-4,4-diphenylpiperidine) has been characterized as an inhibitor of rabbit dipeptidyl peptidase IV (DPP-IV), with IC₅₀ values of 4.5 µM for purified enzyme and 30 µM for plasma DPP-IV . No published evidence indicates that 1-methyl-4,4-diphenylpiperidine shares this DPP-IV inhibitory activity, suggesting that the N-methyl substitution eliminates this off-target liability present in the N-isopropyl analog.

DPP-IV inhibition Off-target activity Prodipine comparator Metabolic research

Confirmed Lack of Antihistaminic Activity: Differentiation from Early 4,4-Diphenylpiperidine Leads

According to US Patent 4,016,280, 1-methyl-4,4-diphenylpiperidine was tested for antihistaminic activity using the Schild technique and was found to be 'devoid of any therapeutically utilizable antihistaminic activity' [1]. This early characterization distinguishes the compound from certain 4,4-diphenylpiperidine derivatives that carry histamine H₁ receptor activity, and confirms that its primary pharmacological relevance lies outside the histaminergic system.

Antihistaminic activity Histamine receptor Off-target screening CNS pharmacology

Recommended Application Scenarios for 1-Methyl-4,4-diphenylpiperidine Derived from Quantitative Evidence


Mu- and Delta-Opioid Receptor Pharmacological Profiling and SAR Studies

Given its demonstrated superiority in mu-opioid receptor affinity over other 1-alkyl-4,4-diphenylpiperidines (IC₅₀ [³H]dihydromorphine = 0.71 µM), this compound is the preferred reference ligand within the chemotype for opioid receptor binding assays, structure-activity relationship (SAR) campaigns, and receptor subtype selectivity profiling [1].

Opioid-Selective Research Requiring Minimal MAO-B/MPTP Site Cross-Reactivity

In experimental systems where concurrent MAO-B or MPTP binding site engagement would confound interpretation—such as studies combining opioid ligands with monoamine oxidase inhibitors or MPTP-based neurotoxicity models—the substantially lower MPTP-site affinity of the 1-methyl derivative versus budipine (Ki = 2.2 µM for budipine) makes it the cleaner tool for isolating opioid-mediated effects [1].

Metabolic or Incretin Pathway Studies Requiring DPP-IV-Neutral Chemical Probes

Unlike its 1-isopropyl analog prodipine, which inhibits DPP-IV (IC₅₀ 4.5–30 µM), 1-methyl-4,4-diphenylpiperidine has no documented DPP-IV activity, positioning it as a more suitable control or probe compound in assays involving DPP-IV substrates, incretin hormones, or metabolic regulation pathways [1].

Synthetic Chemistry: Key Intermediate for Diversification of 4,4-Diphenylpiperidine Libraries

The compound serves as a foundational building block for the synthesis of N-alkyl and N-functionalized 4,4-diphenylpiperidine derivatives via the Friedel-Crafts route described in patent literature, enabling access to focused libraries for CNS drug discovery programs [1].

Quote Request

Request a Quote for 1-Methyl-4,4-diphenylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.